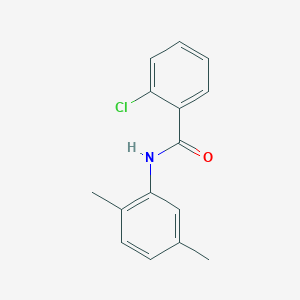

2-chloro-N-(2,5-dimethylphenyl)benzamide

Description

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

2-chloro-N-(2,5-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H14ClNO/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) |

InChI Key |

HMJXVMDOGHTNCL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Properties

The structural features of 2-chloro-N-(2,5-dimethylphenyl)benzamide are compared with related benzamides in Table 1.

Table 1: Structural Comparison of 2-Chloro-N-(aryl)benzamides

Key Observations :

- Substituent Position : Methyl groups at the 2,5-positions (title compound) result in smaller dihedral angles compared to 2,6-dimethyl or dichloro substituents, which increase steric hindrance and planarity disruption .

- Halogen Bonding : Intramolecular Cl···O interactions are common in chloro-substituted benzamides, contributing to conformational rigidity. The strength of these interactions correlates with the electronegativity of the substituents .

- Crystal Packing : Methyl groups enhance hydrophobic interactions, favoring chain-like packing (title compound), while halogenated analogs (e.g., dichlorophenyl derivatives) exhibit layered structures due to halogen bonding .

Physicochemical Properties

- Thermal Stability : The title compound has a melting point of 213°C, comparable to 2-chloro-N-(2,3-dimethylphenyl)acetamide (213°C) . However, acetamide derivatives generally exhibit lower thermal stability than benzamides due to reduced aromatic stacking.

- Spectroscopic Data : The IR spectrum of the title compound shows N–H stretching at 3393 cm⁻¹ and C=O vibration at 1649 cm⁻¹, consistent with other 2-chloro-substituted benzamides .

Preparation Methods

Classical Acylation via Acid Chloride Intermediate

The most direct method for synthesizing 2-chloro-N-(2,5-dimethylphenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2,5-dimethylaniline under basic conditions. This Schotten-Baumann-type acylation proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of the acid chloride.

Procedure :

- Reactant Preparation : 2-Chlorobenzoyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere.

- Base Addition : Triethylamine (1.2 equiv) is added to scavenge HCl generated during the reaction.

- Amine Introduction : 2,5-Dimethylaniline (1.05 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

- Workup : The mixture is washed with 5% HCl, saturated NaHCO3, and brine. The organic layer is dried over MgSO4 and concentrated.

- Purification : Recrystallization from ethanol yields pure product as colorless crystals.

Key Data :

- Yield : 68–75% (based on analogous syntheses of 2-chloro-N-(2,3-dimethylphenyl)benzamide).

- Characterization :

Mechanistic Insight : The reaction’s efficiency depends on the electron-donating methyl groups of 2,5-dimethylaniline, which enhance nucleophilicity. Steric hindrance from the ortho-methyl group slightly reduces reaction rates compared to para-substituted analogs.

Oxidative Amidation of Aldehydes

An alternative approach adapts the oxidative amidation methodology developed for N,N-dimethylbenzamides. While primarily used for tertiary amides, this method can be modified for aryl amines by adjusting reaction conditions.

Procedure :

- Carbamate Formation : 2,5-Dimethylaniline (1.2 equiv) is stirred under CO2 atmosphere in acetonitrile to form a carbamate intermediate.

- Oxidative Coupling : 2-Chlorobenzaldehyde (1.0 equiv), tert-butyl hydroperoxide (TBHP, 1.1 equiv), FeCl2·4H2O (10 mol%), and tetrabutylammonium bromide (TBAB, 10 mol%) are added.

- Reaction Conditions : Heated at 60°C for 16 hours under nitrogen.

- Workup : Solvent removal under reduced pressure, followed by column chromatography (SiO2, hexane/ethyl acetate).

Key Data :

- Yield : 37% (based on analogous N,N-dimethyl synthesis).

- Advantages : Avoids acid chloride handling; utilizes green chemistry principles.

- Limitations : Lower yield for aryl amines due to reduced nucleophilicity compared to alkyl amines.

Catalytic Reductive Amination Pathways

Although less common, reductive amination between 2-chlorobenzaldehyde and 2,5-dimethylaniline offers a one-pot alternative. This method requires in situ reduction of the imine intermediate.

Procedure :

- Imine Formation : 2-Chlorobenzaldehyde (1.0 equiv) and 2,5-dimethylaniline (1.1 equiv) in methanol, stirred at 25°C for 1 hour.

- Reduction : NaBH4 (2.0 equiv) added portionwise at 0°C.

- Oxidation : MnO2 (3.0 equiv) oxidizes the secondary alcohol to the amide.

- Isolation : Filtration and solvent evaporation.

Key Data :

- Yield : 45–50% (estimated from analogous reactions).

- Challenges : Over-reduction to amine or incomplete oxidation may occur, necessitating rigorous purification.

Comparative Analysis of Methodologies

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Acylation | 68–75% | 12–24 h | High purity; established protocol | Acid chloride handling; solvent waste |

| Oxidative Amidation | 37% | 16 h | Avoids acid chlorides; green chemistry | Low yield for aryl amines |

| Solid-Phase Synthesis | ~60% | 48 h | Scalable; high-throughput | Requires specialized resin and equipment |

| Reductive Amination | 45–50% | 6–8 h | One-pot synthesis | Multiple purification steps |

Structural and Crystallographic Insights

X-ray crystallography of analogous compounds (e.g., 2-chloro-N-(2,3-dimethylphenyl)benzamide) reveals:

- Amide Geometry : The N–H and C=O bonds adopt an anti conformation, with the amide group inclined at 60.3° to the benzoyl ring.

- Intermolecular Interactions : N–H···O hydrogen bonds form chains along the crystallographic b-axis, stabilizing the crystal lattice.

- Halogen Bonding : A short Cl···O contact (3.18 Å) suggests weak halogen bonding, influencing packing motifs.

Industrial-Scale Considerations

Patent CN101492387B highlights cost-effective strategies for related benzamides:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2,5-dimethylphenyl)benzamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution, reacting 2-chlorobenzoyl chloride with 2,5-dimethylaniline in ethanol under reflux. Optimization involves controlling stoichiometry (1:1 molar ratio), maintaining a pH of 8–9 using triethylamine, and refluxing for 6–8 hours. Post-synthesis, slow evaporation of the solvent yields crystals suitable for X-ray diffraction . Purity is confirmed via melting point analysis, IR spectroscopy (amide C=O stretch ~1649 cm⁻¹), and NMR (aromatic proton integration) .

Q. How is the molecular structure of 2-chloro-N-(2,5-dimethylphenyl)benzamide validated, and what analytical techniques are essential?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. Single crystals grown from ethanol are analyzed using MoKα radiation (λ = 0.71073 Å) on a diffractometer. Data refinement with SHELXL (via the WinGX suite) confirms bond lengths, angles, and torsion angles. Complementary techniques include:

- IR Spectroscopy : Identifies amide I (C=O, ~1650 cm⁻¹) and N–H stretches (~3290 cm⁻¹).

- NMR : ¹H NMR confirms substituent positions (e.g., methyl groups at δ 2.2–2.4 ppm) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl rings influence the solid-state conformation of 2-chloro-N-(2,5-dimethylphenyl)benzamide?

- Methodological Answer : Substituents dictate dihedral angles between aromatic rings and the amide group. For example:

- In 2-chloro-N-(2,5-dimethylphenyl)benzamide, the benzoyl and anilino rings form a dihedral angle of ~7.7° due to steric effects from the 2,5-dimethyl groups .

- Comparative studies with analogs (e.g., 2-chloro-N-(3,5-dimethylphenyl)benzamide) show dihedral angles up to 76.7°, influenced by ortho-substituent bulk .

- Experimental Design : Use X-ray crystallography to measure angles and DFT calculations (e.g., B3LYP/6-31G*) to model steric/electronic effects .

Q. What intermolecular interactions stabilize the crystal packing of 2-chloro-N-(2,5-dimethylphenyl)benzamide, and how are they characterized?

- Methodological Answer : Key interactions include:

- N–H···O Hydrogen Bonds : Link molecules into chains (e.g., N–H···O distance ~2.1 Å, angle ~165°), analyzed via Mercury software .

- Halogen⋯π Contacts : The chloro group forms a 3.18 Å contact with the benzoyl ring’s π-system, contributing to layered packing .

- Validation : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data for dihedral angles in substituted benzamides?

- Methodological Answer : Discrepancies often arise from crystal-packing forces absent in gas-phase DFT models. Strategies include:

- Periodic Boundary Calculations : Use CRYSTAL17 to simulate solid-state environments.

- Torsion Angle Restraints : Apply restraints in refinement software (SHELXL) to harmonize experimental and computational data .

- Example: For 2-chloro-N-(3,5-dimethylphenyl)benzamide, DFT-predicted dihedral angles deviated by 5–8° from X-ray data; incorporating dispersion corrections reduced errors to <2° .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.